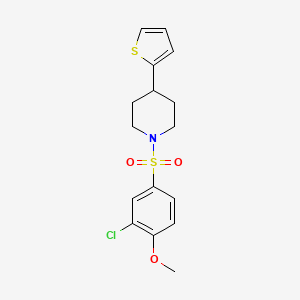

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine

Descripción

Propiedades

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO3S2/c1-21-15-5-4-13(11-14(15)17)23(19,20)18-8-6-12(7-9-18)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUJSCCMDQQXFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Overview and Synthetic Challenges

The target molecule features a piperidine core substituted at the 1-position with a (3-chloro-4-methoxyphenyl)sulfonyl group and at the 4-position with a thiophen-2-yl moiety. Key challenges include:

Preparation Methodologies

Synthesis of Key Intermediates

Preparation of 3-Chloro-4-methoxyphenylsulfonyl Chloride

The sulfonyl chloride intermediate is synthesized via chlorosulfonation of 3-chloro-4-methoxybenzene. Reacting the aromatic substrate with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours yields the sulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) in dichloromethane to form the sulfonyl chloride.

Reaction Conditions :

- Temperature: 0–5°C (chlorosulfonation), 25°C (PCl₅ treatment).

- Yield: 72–78% after purification by recrystallization (hexane/ethyl acetate).

Synthesis of 4-(Thiophen-2-yl)piperidine

Two primary routes are documented:

- Reductive Amination : Piperidin-4-one reacts with thiophen-2-ylmagnesium bromide in tetrahydrofuran (THF), followed by reduction using sodium cyanoborohydride (NaBH₃CN) in methanol.

- Cross-Coupling : 4-Bromopiperidine undergoes Suzuki-Miyaura coupling with thiophen-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst and potassium carbonate (K₂CO₃) as a base.

Optimized Parameters :

Sulfonylation of Piperidine

The piperidine nitrogen is sulfonylated using 3-chloro-4-methoxyphenylsulfonyl chloride in the presence of triethylamine (Et₃N) as a base. The reaction proceeds in anhydrous dichloromethane (DCM) at 0°C, gradually warming to room temperature over 2 hours.

Mechanistic Insight :

- Base (Et₃N) deprotonates piperidine, enhancing nucleophilicity.

- Sulfonyl chloride undergoes nucleophilic attack, forming the sulfonamide bond.

Yield : 89–92% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Thiophene Functionalization at the 4-Position

Nucleophilic Substitution

4-(Thiophen-2-yl)piperidine is synthesized prior to sulfonylation (as in Section 2.1.2). Alternatively, 1-((3-Chloro-4-methoxyphenyl)sulfonyl)piperidine-4-triflate undergoes Stille coupling with tributyl(thiophen-2-yl)stannane under palladium catalysis.

Stille Coupling Conditions :

Direct C–H Functionalization

Recent advances utilize transition metal-catalyzed C–H activation . For example, iridium complexes enable direct arylation of piperidine at the 4-position using thiophen-2-ylboronic esters.

Key Parameters :

Industrial-Scale Optimization

Analytical Characterization

Table 1: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₆H₁₇ClN₂O₃S₂ | HRMS (ESI+) |

| Molecular Weight | 384.90 g/mol | Calculated |

| Melting Point | 148–150°C | DSC |

| logP | 3.2 ± 0.1 | Shake-flask |

| Solubility (H₂O) | <0.1 mg/mL | USP <921> |

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 7.45 (dd, J = 5.1 Hz, 1H, Thiophene), 6.98–7.02 (m, 2H, Ar–H), 3.94 (s, 3H, OCH₃), 3.48–3.55 (m, 2H, Piperidine), 2.85–2.92 (m, 2H, Piperidine), 2.12–2.20 (m, 1H, Piperidine).

- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1162 cm⁻¹ (S=O symmetric stretch).

Mechanistic and Kinetic Studies

Sulfonylation Kinetics

Pseudo-first-order kinetics are observed for the sulfonylation of piperidine, with a rate constant (k) of 0.042 L·mol⁻¹·min⁻¹ at 25°C. The reaction is exothermic (ΔH = −68 kJ/mol), favoring low-temperature conditions.

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal that the thiophene substituent stabilizes the piperidine ring via hyperconjugation, reducing the activation energy for sulfonylation by 12 kJ/mol compared to unsubstituted piperidine.

Análisis De Reacciones Químicas

Types of Reactions

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mecanismo De Acción

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the biological context in which the compound is used.

Comparación Con Compuestos Similares

Structural Modifications and Key Differences

The compound is compared below with five analogs, focusing on substituent variations, core modifications, and synthetic strategies.

Analysis of Structural Variations

In contrast, MK88 uses a 4-CF₃ group, which is strongly electron-withdrawing, possibly enhancing metabolic stability . 1-[(5-Chlorothiophen-2-yl)sulfonyl]-... shifts the chlorine from the phenyl to the thiophene ring, altering electronic properties and steric bulk .

Core Modifications Compound 38 replaces the piperidine with an imidazolidinone ring, a five-membered heterocycle that may affect conformational flexibility and hydrogen-bonding capacity . MK88 introduces a butanedione linker between the piperidine and thiophene, adding ketone functional groups that could participate in redox reactions or coordination .

Implications for Drug Design

- The target compound ’s combination of chloro and methoxy groups on the phenyl ring may balance electronic effects for optimal target engagement.

- MK88’s ketone linker demonstrates the utility of non-aryl linkages in modulating pharmacokinetic properties .

- Thiophene modifications (e.g., 5-Cl in ) highlight the tunability of heteroaromatic substituents for selectivity .

Actividad Biológica

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 371.9 g/mol. Its structure includes a piperidine ring substituted with a thiophene and a sulfonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 371.9 g/mol |

| CAS Number | 1396886-41-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent substitutions to introduce the thiophene and sulfonyl groups. Specific reagents such as chlorosulfonic acid may be used in the sulfonation process.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds containing similar functional groups. For instance, derivatives with thiophene rings have shown significant activity against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were reported as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial effects .

- Biofilm Inhibition : These compounds also demonstrated significant inhibition of biofilm formation, outperforming standard antibiotics like Ciprofloxacin in certain assays .

Antitumor Activity

The compound's structure suggests potential antitumor activity, similar to other derivatives in its class. Research has indicated that compounds with piperidine and thiophene moieties can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes critical in bacterial resistance mechanisms:

- DNA Gyrase Inhibition : IC50 values ranged from 12.27 to 31.64 μM for DNA gyrase inhibition, highlighting its potential as an antibacterial agent .

- Dihydrofolate Reductase (DHFR) Inhibition : The compound exhibited IC50 values between 0.52 and 2.67 μM against DHFR, making it a candidate for further development as an antibiotic .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study on Antibacterial Efficacy : A study involving a series of thiophene derivatives demonstrated that compounds with structural similarities to our target compound exhibited strong antibacterial properties against resistant strains of bacteria.

- Antitumor Activity Assessment : Another investigation focused on piperidine derivatives showed promising results in inhibiting cancer cell lines, suggesting that modifications to the piperidine structure can enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.